N-((1H-indol-2-yl)methyl)-2-phenylethanamine
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Overview
Description
N-((1H-indol-2-yl)methyl)-2-phenylethanamine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and drugs. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-2-yl)methyl)-2-phenylethanamine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the N-alkylation of indole derivatives using alkyl halides .
Industrial Production Methods
Industrial production of indole derivatives often employs high-yielding, scalable processes. For instance, the Fischer indole synthesis can be optimized using microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-((1H-indol-2-yl)methyl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products Formed
Oxidation: Oxindoles
Reduction: Indolines
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
N-((1H-indol-2-yl)methyl)-2-phenylethanamine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-((1H-indol-2-yl)methyl)-2-phenylethanamine involves its interaction with various molecular targets. The indole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways. It can modulate enzyme activity and receptor binding, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-2-ylmethylidene)-4-methoxyaniline: Features a similar indole structure but with different substituents.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Another indole derivative with distinct functional groups.
Uniqueness
N-((1H-indol-2-yl)methyl)-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C17H18N2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2-phenylethanamine |
InChI |
InChI=1S/C17H18N2/c1-2-6-14(7-3-1)10-11-18-13-16-12-15-8-4-5-9-17(15)19-16/h1-9,12,18-19H,10-11,13H2 |
InChI Key |
LMNUEZRZRYCQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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